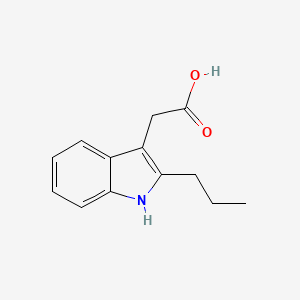

(2-Propyl-1H-indol-3-yl)acetic acid

Description

Structure

3D Structure

Properties

CAS No. |

52531-10-9 |

|---|---|

Molecular Formula |

C13H15NO2 |

Molecular Weight |

217.26 g/mol |

IUPAC Name |

2-(2-propyl-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C13H15NO2/c1-2-5-11-10(8-13(15)16)9-6-3-4-7-12(9)14-11/h3-4,6-7,14H,2,5,8H2,1H3,(H,15,16) |

InChI Key |

SQRAVBNAXCBMFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C(C2=CC=CC=C2N1)CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Direct Synthesis of (2-Propyl-1H-indol-3-yl)acetic Acid

The direct synthesis of this compound can be approached through several strategic pathways, primarily involving the construction of the indole (B1671886) ring system with the propyl group at the 2-position, followed by the introduction of the acetic acid moiety at the 3-position.

Precursor-Based Synthetic Pathways

A cornerstone in the synthesis of substituted indoles is the Fischer indole synthesis. nih.govnih.govchemistrysteps.commasterorganicchemistry.comresearchgate.netorganic-chemistry.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine (B124118) and a ketone or aldehyde. masterorganicchemistry.com For the synthesis of the 2-propylindole precursor, phenylhydrazine can be reacted with 2-pentanone.

A subsequent step is required to introduce the acetic acid side chain at the 3-position of the 2-propylindole. Several classical methods in indole chemistry can be employed for this purpose:

Gramine (B1672134) Synthesis: The 2-propylindole can be subjected to a Mannich reaction with formaldehyde (B43269) and dimethylamine (B145610) to form the corresponding gramine derivative, 3-((dimethylamino)methyl)-2-propyl-1H-indole. nih.govnih.govresearchgate.netresearchgate.net This gramine derivative can then be treated with a nucleophile, such as the enolate of diethyl malonate, to displace the dimethylamino group. Subsequent hydrolysis and decarboxylation of the resulting malonic ester derivative would yield this compound. nih.gov

Vilsmeier-Haack Reaction: This reaction introduces a formyl group at the 3-position of the 2-propylindole using a Vilsmeier reagent (e.g., POCl₃/DMF). chemistrysteps.comresearchgate.netorganic-chemistry.orgijpcbs.com The resulting 2-propyl-1H-indole-3-carbaldehyde can then be converted to the target acetic acid through various established methods, such as the Wittig reaction with a phosphonium (B103445) ylide containing an ester group, followed by hydrolysis.

Friedel-Crafts Acylation: Direct acylation of 2-propylindole at the 3-position with an appropriate acylating agent, such as ethyl chlorooxoacetate, in the presence of a Lewis acid catalyst can introduce the α-keto ester side chain. masterorganicchemistry.comorganic-chemistry.org Subsequent reduction of the ketone and hydrolysis of the ester would afford the desired product.

A representative precursor-based pathway is outlined below:

| Step | Reaction | Reactants | Reagents/Conditions | Product |

| 1 | Fischer Indole Synthesis | Phenylhydrazine, 2-Pentanone | Acid catalyst (e.g., H₂SO₄, polyphosphoric acid) | 2-Propyl-1H-indole |

| 2 | Mannich Reaction | 2-Propyl-1H-indole, Formaldehyde, Dimethylamine | Acetic acid | 3-((Dimethylamino)methyl)-2-propyl-1H-indole (Gramine derivative) |

| 3 | Nucleophilic Substitution | Gramine derivative, Diethyl malonate | Base (e.g., NaH) | Diethyl 2-((2-propyl-1H-indol-3-yl)methyl)malonate |

| 4 | Hydrolysis & Decarboxylation | Diethyl 2-((2-propyl-1H-indol-3-yl)methyl)malonate | Aqueous base (e.g., NaOH), then acid (e.g., HCl) | This compound |

Catalytic Approaches in Indoleacetic Acid Synthesis

Modern synthetic organic chemistry has seen a surge in the development of catalytic methods, particularly those employing transition metals. While direct catalytic synthesis of the title compound is not extensively documented, palladium-catalyzed reactions represent a powerful tool for indole synthesis and functionalization. For instance, a Buchwald-Hartwig amination followed by an intramolecular cyclization could be envisioned for the formation of the indole ring. nih.gov

Furthermore, catalytic methods can be instrumental in the functionalization steps. For example, a palladium-catalyzed cross-coupling reaction could be used to introduce the acetic acid side chain, although this is less common than the classical methods for 3-alkylation of indoles.

Functionalization and Derivatization of the Indole Scaffold

The structure of this compound offers three primary sites for further chemical modification: the indole nitrogen (N-1), the propyl group at C-2, and the carboxylic acid side chain at C-3. These modifications are crucial for developing analogs with tailored properties.

Modifications at the Indole Nitrogen (N-1)

The nitrogen atom of the indole ring can be readily functionalized through various reactions, most commonly alkylation and acylation. nih.gov These modifications can significantly impact the electronic properties and steric environment of the molecule.

N-Alkylation: The indole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and then reacted with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding N-alkylated derivative. nih.gov

N-Acylation: Acylation of the indole nitrogen can be achieved using acylating agents such as acid chlorides or anhydrides in the presence of a base. rsc.org For instance, reaction with acetyl chloride would yield the N-acetyl derivative.

The following table provides representative examples of N-1 functionalization:

| Reaction Type | Reagent | Base/Catalyst | Product |

| N-Methylation | Methyl iodide | Sodium hydride | (1-Methyl-2-propyl-1H-indol-3-yl)acetic acid |

| N-Benzylation | Benzyl bromide | Sodium hydride | (1-Benzyl-2-propyl-1H-indol-3-yl)acetic acid |

| N-Acetylation | Acetyl chloride | Pyridine | (1-Acetyl-2-propyl-1H-indol-3-yl)acetic acid |

| N-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | (1-(Tosyl)-2-propyl-1H-indol-3-yl)acetic acid |

Substitutions on the Propyl Moiety

The propyl group at the 2-position is an aliphatic chain and its functionalization typically requires more forcing conditions, often involving free radical reactions.

Free Radical Halogenation: The benzylic-like position of the propyl group (the carbon atom attached to the indole ring) is susceptible to free radical halogenation, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator. youtube.comyoutube.com This introduces a bromine atom that can be subsequently displaced by various nucleophiles to introduce new functional groups.

A plausible functionalization of the propyl moiety is shown below:

| Reaction Type | Reagent | Conditions | Product |

| Free Radical Bromination | N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄, heat | (2-(1-Bromopropyl)-1H-indol-3-yl)acetic acid |

Derivatization of the Acetic Acid Side Chain

The carboxylic acid functional group is highly versatile and can be converted into a wide range of derivatives, which is a common strategy in medicinal chemistry to modulate properties such as solubility and bioavailability.

Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents. youtube.comlibretexts.org For example, reaction with ethanol (B145695) would produce the ethyl ester.

Amidation: The carboxylic acid can be coupled with primary or secondary amines to form amides. organic-chemistry.orgrsc.orgfishersci.de This is often achieved by first activating the carboxylic acid with a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.de

The table below illustrates common derivatizations of the acetic acid side chain:

| Reaction Type | Reagent | Coupling Agent/Catalyst | Product |

| Esterification | Ethanol | Sulfuric acid (catalytic) | Ethyl (2-propyl-1H-indol-3-yl)acetate |

| Esterification | Propanol | Thionyl chloride | Propyl (2-propyl-1H-indol-3-yl)acetate nih.gov |

| Amidation | Benzylamine | DCC | N-Benzyl-2-(2-propyl-1H-indol-3-yl)acetamide |

| Amidation | Morpholine | HATU | 2-(2-Propyl-1H-indol-3-yl)-1-morpholinoethan-1-one |

Regioselectivity and Stereochemistry in Synthesis of Indoleacetic Acid Derivatives

The synthesis of specifically substituted indoleacetic acids, such as this compound, is fundamentally governed by the principles of regioselectivity. The indole ring possesses multiple sites susceptible to electrophilic attack, with the C3 position being the most nucleophilic and typically the most reactive. However, achieving substitution at the C2 position, especially in the presence of a C3 substituent, requires carefully designed synthetic strategies.

A classic and effective method for establishing the 2,3-disubstituted pattern of the target molecule is the Fischer indole synthesis. mdpi.comwikipedia.org This reaction constructs the indole ring from a phenylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.org For this compound, the logical precursors would be phenylhydrazine and a γ-keto acid, specifically 4-oxoheptanoic acid. chemsrc.com The mechanism involves the formation of a phenylhydrazone, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole scaffold with the propyl group at C2 and the acetic acid side chain at C3, thus ensuring complete regiocontrol from the outset.

Modern methods have also been developed for the regioselective functionalization of a pre-formed indole ring. While direct C3 alkylation is common, selective C2 alkylation of N-H free indoles has been achieved using palladium catalysis mediated by norbornene. nih.gov This method involves a cascade C-H activation process where an N-norbornene palladacycle intermediate directs the alkylation to the C2 position. nih.gov Conversely, other catalytic systems can favor the C3 position; for instance, zinc triflate has been shown to be an effective reagent for the C3-alkylation of indoles with various alkyl halides. acs.org Furthermore, rhodium(III) catalysis has been employed for the regioselective C4 alkylation of indoles, demonstrating that other positions on the benzene (B151609) portion of the ring can also be targeted with the appropriate directing groups and catalysts. rsc.org

Table 1: Comparison of Catalytic Systems for Regioselective Indole Alkylation

| Catalyst/Reagent | Position of Alkylation | Key Features | Reference |

|---|---|---|---|

| Pd(II)/Norbornene | C2 | C-H activation cascade; operates on N-H free indoles. | nih.gov |

| Zinc Triflate/Hünig's base | C3 | Proceeds via an SN1-like pathway; general for allylic, benzylic, and tertiary halides. | acs.org |

| Rh(III)/Weakly coordinating carbonyl | C4 | Guided by a weak coordination group; proceeds under mild conditions. | rsc.org |

| Co(acac)3/Triphos | C3 | Reductive alkylation using carboxylic acids and H2. | researchgate.net |

Stereochemistry becomes a critical consideration when synthesizing derivatives of this compound where a chiral center is introduced. The parent molecule itself is achiral. However, substitution on the α-carbon of the acetic acid side chain creates a stereocenter. For example, the synthesis of (−)-indolactam V, a complex indole derivative, involves a late-stage intramolecular Michael-type addition that selectively forms a 3,4-fused tricyclic indole, demonstrating exquisite control over regioselectivity and stereochemistry. beilstein-journals.org Achieving high enantioselectivity in such transformations often requires the use of chiral catalysts or auxiliaries. The direct resolution of racemic mixtures, for instance by chiral simulated moving bed (SMB) chromatography, is another viable strategy for obtaining single enantiomers, as demonstrated for 2-(2,3-dihydro-1H-indol-3-yl)ethanol. researchgate.net

Novel Synthetic Routes and Green Chemistry Considerations

The development of novel synthetic routes for indoleacetic acid derivatives is increasingly driven by the principles of green chemistry, which prioritize efficiency, safety, and sustainability. bridgew.edunesacs.org These principles encourage the reduction of hazardous waste, improvement of atom economy, and the use of renewable resources and catalysts.

While the Fischer indole synthesis is a robust method, it often requires high temperatures and strong acids, which can be harsh. wikipedia.orgorganic-chemistry.org Modern variations aim to mitigate these issues. Microwave-assisted organic synthesis, for example, can dramatically reduce reaction times and improve yields in Fischer indolizations. researchgate.net The Buchwald modification, which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, provides a milder alternative to the classical approach. wikipedia.org

A significant advancement in novel synthetic strategies is the use of C-H activation. Cobalt-catalyzed reductive C-H alkylation allows for the direct functionalization of indoles with carboxylic acids, using hydrogen gas as a clean reductant. researchgate.net This method is highly atom-economical and avoids the pre-functionalization of starting materials typically required in cross-coupling reactions.

Green chemistry considerations also heavily influence the choice of solvents and reagents. Efforts are being made to replace traditional volatile organic compounds (VOCs) with more environmentally friendly alternatives. Research has shown the viability of conducting Fischer indole syntheses in low-melting mixtures, which can act as both solvent and catalyst, or even in near-critical water. organic-chemistry.orgresearchgate.net The use of propylphosphonic anhydride (B1165640) (T3P) as a coupling reagent for amide formation from indole-3-acetic acid represents a green alternative to many conventional coupling agents due to its mild reaction conditions and the easy removal of byproducts. unmc.edu

Biocatalysis is emerging as a powerful tool for shortening synthetic routes to active pharmaceutical ingredients in a sustainable manner. acs.org Enzymes can perform highly selective reactions, such as the regioselective oxidation of substituted pyridines to form pyridyl-acetic acids, under mild, aqueous conditions, thereby reducing the need for protecting groups and harsh reagents. acs.org Another innovative and green approach involves the use of renewable starting materials. A novel synthetic route has been developed to produce biologically active indoles from aromatic C2-acetals, which can be derived from lignin, a major component of biomass. rsc.org This strategy boosts the value of biorefinery products and provides a sustainable pathway to complex molecules. rsc.org

Table 2: Green Chemistry Approaches in Indole Synthesis

| Approach | Example | Green Advantage | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave-assisted Fischer indole synthesis | Reduced reaction times, improved yields. | researchgate.net |

| Atom Economy | Cobalt-catalyzed reductive C-H alkylation | Direct functionalization without pre-activation, uses H2 as reductant. | researchgate.net |

| Greener Solvents | Fischer indole synthesis in low melting mixtures or water | Reduces use of volatile organic compounds (VOCs). | organic-chemistry.orgresearchgate.net |

| Renewable Feedstocks | Synthesis of indoles from lignin-derived C2-acetals | Utilizes biomass, reducing reliance on fossil fuels. | rsc.org |

| Biocatalysis | Enzymatic oxidation to form heterocyclic acetic acids | High selectivity, mild aqueous conditions, shorter routes. | acs.org |

Advanced Spectroscopic and Analytical Research Methodologies

Application of Advanced Spectroscopic Techniques for Structural Elucidation in Research

Spectroscopic techniques are pivotal in determining the molecular structure and understanding the chemical behavior of (2-Propyl-1H-indol-3-yl)acetic acid. These methods provide detailed information about the connectivity of atoms, the electronic environment, and the vibrational modes within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound in solution. Both ¹H and ¹³C NMR spectra offer unique insights into the molecular framework.

In the ¹H NMR spectrum, characteristic signals would be expected for the aromatic protons of the indole (B1671886) ring, the methylene (B1212753) protons of the acetic acid side chain, and the protons of the propyl group. The chemical shifts of the indole protons would likely appear in the downfield region, typically between δ 7.0 and 8.0 ppm, reflecting their aromatic character. The methylene protons adjacent to the carboxylic acid group would likely resonate around δ 3.7 ppm. The propyl group would exhibit a triplet for the terminal methyl protons and two multiplets for the methylene protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Distinct signals would be observed for the indole ring carbons, the carboxylic acid carbon, and the carbons of the propyl group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be employed to correlate the proton and carbon signals, further confirming the structural assignments. While specific experimental data for this compound is not widely published, the expected spectral data can be inferred from studies on similar indole derivatives. researchgate.nethmdb.ca

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Indole NH | > 8.0 | br s |

| Indole Aromatic CH | 7.0 - 7.8 | m |

| CH₂ (acetic acid) | ~ 3.7 | s |

| CH₂ (propyl, α to ring) | ~ 2.7 | t |

| CH₂ (propyl, β to ring) | ~ 1.7 | sextet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (carboxylic acid) | ~ 175 |

| Indole C2 | ~ 140 |

| Indole C (aromatic) | 110 - 138 |

| CH₂ (acetic acid) | ~ 35 |

| CH₂ (propyl, α to ring) | ~ 30 |

| CH₂ (propyl, β to ring) | ~ 22 |

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. mdpi.com

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to form a protonated molecule [M+H]⁺ in positive ion mode and a deprotonated molecule [M-H]⁻ in negative ion mode. Tandem mass spectrometry (MS/MS) experiments on these precursor ions would induce fragmentation, yielding characteristic product ions. A prominent fragmentation pathway for related indole-3-acetic acid involves the loss of the carboxylic acid group, resulting in a fragment ion at m/z 130. jabonline.in A similar fragmentation pattern would be anticipated for this compound, with the major fragment corresponding to the 2-propyl-indole moiety.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 218.1176 |

| [M-H]⁻ | 216.1029 |

| [M+H - H₂O]⁺ | 200.1070 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within this compound. nih.govresearchgate.netnih.gov

The IR spectrum would show characteristic absorption bands for the N-H stretch of the indole ring (around 3400 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-H stretches of the aromatic and alkyl groups. nih.gov

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would exhibit absorption maxima characteristic of the indole chromophore. These electronic transitions can be sensitive to the substitution on the indole ring and the solvent environment. Time-dependent density functional theory (TD-DFT) calculations can be used to predict and interpret the electronic transitions. nih.gov

Chromatographic Separation and Purification Techniques in Research

Chromatographic techniques are indispensable for the separation, purification, and quantification of this compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used method for assessing the purity of this compound and for its quantification. jchr.org A reversed-phase HPLC method, using a C18 column, is often employed for the separation of indole derivatives. jabonline.inresearchgate.net

The mobile phase typically consists of a mixture of an aqueous buffer (often containing a small percentage of acid like formic or acetic acid to suppress the ionization of the carboxylic acid group) and an organic solvent such as methanol or acetonitrile. jabonline.injchr.org Detection can be achieved using a UV detector, set at a wavelength where the indole chromophore has strong absorbance (around 280 nm), or a fluorescence detector for enhanced sensitivity and selectivity. researchgate.net The method can be validated for linearity, accuracy, and precision to ensure reliable quantification. jchr.org

Gas Chromatography (GC) Applications in Volatile Derivatives

While this compound itself is not sufficiently volatile for direct gas chromatography (GC) analysis, its volatile derivatives can be analyzed by this technique. Derivatization, for instance, by esterification of the carboxylic acid group to form a methyl or ethyl ester, increases the volatility of the compound, making it amenable to GC analysis.

GC, often coupled with a mass spectrometer (GC-MS), provides excellent separation and structural information. The retention time in the GC column is a characteristic property, and the mass spectrum of the eluting derivative provides confirmation of its identity.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indole-3-acetic acid (IAA) |

| Propyl 2-(1H-indol-3-yl)acetate |

| Formic acid |

| Acetic acid |

| Methanol |

| Acetonitrile |

| Methyl ester of this compound |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and efficient technique for monitoring the progress of chemical reactions, including the synthesis of this compound and related indole derivatives. chemistryhall.comaga-analytical.com.pl This method allows for the rapid, qualitative assessment of the presence of starting materials, intermediates, and final products in a reaction mixture.

In a typical TLC analysis, a small spot of the reaction mixture is applied to a stationary phase, which is a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated on a plate. chemistryhall.com The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. The mobile phase ascends the plate via capillary action, and as it passes over the sample spot, the different components of the mixture travel up the plate at different rates. This differential migration, or separation, is based on the polarity of the compounds and their interactions with the stationary and mobile phases.

After the solvent front has moved a sufficient distance up the plate, the plate is removed and dried. The separated spots are then visualized. Since many indole compounds are colorless, visualization techniques are necessary. A common non-destructive method is the use of a UV lamp, as aromatic compounds and conjugated systems absorb UV light and appear as dark spots on a fluorescent background. libretexts.org Destructive methods involve spraying the plate with a staining agent that reacts with the compounds to produce colored spots. libretexts.org

Table 1: TLC Systems for Monitoring Indole Acetic Acid Derivatives

| Stationary Phase | Mobile Phase (v/v/v) | Visualization Method | Application |

|---|---|---|---|

| Silica Gel | Chloroform:Ethyl Acetate (B1210297):Formic Acid (77:22:1) researchgate.net | UV Light (254 nm) researchgate.net | Separation of Indole-3-acetic acid from extracts. researchgate.net |

| Silica Gel | Butane-1-ol:Glacial Acetic Acid:Water (12:3:5) akjournals.com | Densitometric detection at λ = 280 nm akjournals.com | Separation of various indole compounds. akjournals.com |

| Silica Gel | Isopropanol:25% NH3:Water (8:1:1) akjournals.com | Densitometric detection at λ = 280 nm akjournals.com | Separation of L-Tryptophan, indoleacetic acid, and indole. akjournals.com |

X-ray Crystallography for Solid-State Structural Analysis in Research

The general process of X-ray crystallography involves growing a single, high-quality crystal of the compound of interest. This crystal is then mounted in an X-ray diffractometer and bombarded with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms, creating a unique diffraction pattern. This pattern is recorded and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be built.

The crystal structure of indole-3-acetic acid (IAA) has also been studied in complex with various proteins, providing insights into its biological function. For example, the crystal structure of an IAA amido synthetase from grapevine has been determined, revealing the active site and how IAA binds. rcsb.orgnih.gov Similarly, the crystal structure of the IAA-catabolizing enzyme DAO1 from Arabidopsis thaliana has been reported, shedding light on the structural basis for its substrate specificity. nih.gov

Table 2: Crystallographic Data for Propyl 2-(1H-indol-3-yl)acetate nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.8230 (16) |

| b (Å) | 8.1740 (16) |

| c (Å) | 18.994 (4) |

| β (°) | 97.18 (3) |

| Volume (ų) | 1205.1 (4) |

| Z | 4 |

Quantitative Analysis of this compound in Complex Biological Matrices

The quantitative analysis of this compound and similar compounds in complex biological matrices, such as plasma or tissue extracts, is essential for pharmacokinetic and metabolic studies. Liquid chromatography-mass spectrometry (LC-MS), particularly in its tandem mass spectrometry (LC-MS/MS) configuration, is the gold standard for this type of analysis due to its high sensitivity and selectivity. nih.govnih.gov

A typical LC-MS/MS method for quantifying a target analyte in a biological sample involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). preprints.org For the analysis of similar compounds in plasma, sample preparation often involves protein precipitation with a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins. nih.gov In some methods, an internal standard (IS), a compound structurally similar to the analyte, is added at the beginning of the sample preparation process to correct for any loss of analyte during extraction and for variations in instrument response.

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph. The analyte is separated from other remaining components on a chromatographic column, typically a reversed-phase column. The mobile phase composition and gradient are optimized to achieve a sharp peak for the analyte with a short retention time.

Mass Spectrometric Detection: After eluting from the LC column, the analyte enters the mass spectrometer. It is first ionized, often using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion (the ionized analyte) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantification.

The development and validation of such a method involves assessing several parameters, including linearity (the range over which the instrument response is proportional to the analyte concentration), accuracy (the closeness of the measured value to the true value), precision (the reproducibility of the measurement), and the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be reliably quantified.

Table 3: Example Parameters for a Validated LC-MS/MS Method for a Related Compound

| Parameter | Description | Example Value |

|---|---|---|

| Analyte | 2-pyridyl acetic acid | N/A |

| Internal Standard | 2-pyridyl acetic acid-d6 | N/A |

| Biological Matrix | Human Plasma | N/A |

| Extraction Method | Solid-Phase Extraction | N/A |

| LC Column | ACE CN, 5 µm (50 × 4.6 mm) | N/A |

| Mobile Phase | Acetonitrile-methanol (90:10% v/v) and 0.7% v/v formic acid in 0.5 mm ammonium (B1175870) trifluoroacetate (B77799) in water | N/A |

| Ionization Mode | Positive Ion Electrospray | N/A |

| Detection | Multiple Reaction Monitoring (MRM) | N/A |

| Linearity Range | 5.0 to 1500 ng/mL | N/A |

| LLOQ | 5.0 ng/mL | N/A |

| Inter- and Intra-batch Bias and Precision | <10% | N/A |

This table is based on a method for 2-pyridyl acetic acid and serves as an illustrative example of the parameters that would be defined for a quantitative method for this compound. scispace.com

Biological Activity Investigations in Pre Clinical and Mechanistic Models

Studies in Plant Physiology and Development

(2-Propyl-1H-indol-3-yl)acetic acid, also known as 2-Pr-IAA, has demonstrated auxin activity in classic plant bioassays. unamur.be Specifically, its ability to induce growth in Avena (oat) coleoptile sections has been confirmed, a standard test for auxin-like compounds. unamur.be

Research comparing 2-Pr-IAA with other 2-alkyl substituted indole-3-acetic acids, such as 2-methyl-IAA (2-Me-IAA) and 2-ethyl-IAA (2-Et-IAA), has placed it in a unique category. fao.org While demonstrating clear auxin effects, the maximum response elicited by 2-Et-IAA and 2-Pr-IAA is approximately half of that observed for 2-Me-IAA. fao.org This characteristic positions these 2-alkyl-IAAs on the borderline between strong and weak auxins. fao.org The half-optimal concentrations for 2-Pr-IAA are comparable to those of 2-Me-IAA, indicating a similar potency in initiating a response. unamur.be

Molecular modeling studies suggest that the reduced activity of 2-alkyl-IAAs, including 2-Pr-IAA, may be linked to their conformational preferences. Unlike IAA and its derivatives substituted on the benzene (B151609) ring, which favor a planar conformation, 2-alkyl-IAAs tend to adopt a conformation where the acetic acid side chain is tilted relative to the indole (B1671886) ring. fao.orgresearchgate.net This altered three-dimensional shape could affect its interaction with auxin receptors, leading to a diminished biological response. fao.org

| Compound | Bioassay | Relative Activity | Reference |

| This compound (2-Pr-IAA) | Avena coleoptile straight-growth test | Demonstrates auxin activity | unamur.be |

| 2-Ethyl-IAA (2-Et-IAA) | Avena coleoptile straight-growth test | Optimal response about half of 2-Me-IAA | fao.org |

| 2-Methyl-IAA (2-Me-IAA) | Avena coleoptile straight-growth test | Known strong auxin | unamur.befao.org |

The production of IAA and its analogs by microorganisms is a crucial factor in the communication and interaction between plants and microbes. nih.govnih.gov Bacteria and fungi that synthesize IAA can influence plant growth and development, sometimes beneficially by promoting root growth and nutrient uptake, and other times detrimentally in the case of pathogenic interactions. nih.govnih.gov While the direct involvement of this compound in these interactions has not been specifically reported, the broader understanding is that microbial auxins play a significant role in establishing and maintaining symbiotic relationships. nih.gov

Investigations in Microbial Systems

Microorganisms utilize several metabolic pathways to synthesize IAA and its analogs, primarily from the amino acid tryptophan. nih.govresearchgate.netmdpi.com The most common and well-studied of these are the indole-3-acetamide (B105759) (IAM) and indole-3-pyruvic acid (IPyA) pathways. nih.govresearchgate.net

Indole-3-Acetamide (IAM) Pathway: In this pathway, tryptophan is first converted to indole-3-acetamide by the enzyme tryptophan monooxygenase, and then IAM is hydrolyzed to IAA. nih.gov

Indole-3-Pyruvic Acid (IPyA) Pathway: This pathway involves the conversion of tryptophan to indole-3-pyruvic acid by an aminotransferase, followed by the decarboxylation of IPyA to indole-3-acetaldehyde (IAAld), which is then oxidized to IAA. nih.govmdpi.com

Other Pathways: Other less common pathways include the tryptamine (B22526) (TAM) pathway, the indole-3-acetonitrile (B3204565) (IAN) pathway, and the tryptophan side-chain oxidase (TSO) pathway. researchgate.netmdpi.com

| Pathway | Key Intermediates | Key Enzymes | Reference |

| Indole-3-Acetamide (IAM) | Indole-3-acetamide | Tryptophan monooxygenase, Indole-3-acetamide hydrolase | nih.gov |

| Indole-3-Pyruvic Acid (IPyA) | Indole-3-pyruvic acid, Indole-3-acetaldehyde | Aminotransferase, Indole-3-pyruvate decarboxylase, Aldehyde dehydrogenase | nih.govmdpi.com |

| Tryptamine (TAM) | Tryptamine, Indole-3-acetaldehyde | Tryptophan decarboxylase, Amine oxidase, Aldehyde dehydrogenase | nih.gov |

| Indole-3-Acetonitrile (IAN) | Indole-3-acetonitrile | Nitrilase | researchgate.net |

Regulation of Microbial Growth and Development by Indole Derivatives

Conversely, IAA produced by certain bacteria can also act as a growth inhibitor for other organisms, a principle that is being explored for use as a bio-herbicide. mdpi.com For example, endophytic bacteria like Klebsiella pneumoniae YNA12 produce IAA and have demonstrated the ability to inhibit the seed germination and growth of evening primrose. mdpi.com The accumulation of acetic acid in a growth medium can be toxic to most microorganisms, an effect that stems from the acid dissociating within the cells and causing a drop in intracellular pH and metabolic disturbances. nih.gov This inhibitory mechanism is utilized in food preservation, though some microbes have developed tolerance. nih.gov

Impact on Microbial Virulence or Beneficial Interactions with Host Organisms

The production of indole derivatives by microbes can significantly influence their interactions with host organisms, ranging from pathogenic to beneficial. In pathogenic bacteria, specialized systems like type III secretion systems are used to deliver virulence factors directly into host cells, subverting their normal functions. nih.gov The genes for these systems are often located on "pathogenicity islands," which are segments of DNA that can be acquired in a single step and confer a variety of virulence traits. nih.gov

On the other hand, indole compounds can be key mediators of beneficial relationships. As seen with plant growth-promoting rhizobacteria (PGPR), the production of IAA is a well-established mechanism for fostering plant development. nih.gov The interaction between plants and various microbes is a constant throughout their life cycle and profoundly influences plant health and productivity. mdpi.com Microorganisms have developed diverse strategies to positively impact plant growth, including the production of beneficial compounds and facilitating nutrient uptake. mdpi.com

Research in Mammalian and Animal Models (Excluding Clinical Human Trials)

In mammalian systems, indole derivatives have been investigated for a wide array of potential therapeutic effects, from protecting the nervous system to combating inflammation and cancer.

Neurobiological Research and Neuroprotective Effects of Indole Derivatives

Indole derivatives have shown considerable promise in the field of neurobiology for their neuroprotective capabilities. Research has demonstrated that these compounds can protect against neuronal damage through various mechanisms, including antioxidant and anti-inflammatory actions. mdpi.com

For example, Indole-3-propionic acid (IPA) has been studied for its neuroprotective role, with findings suggesting it can reduce nitrosative stress. mdpi.com In a model of hypoxic-ischemic brain injury, treatment with IPA was found to inhibit the increase of inducible nitric oxide synthase (iNOS). mdpi.com Similarly, Indole-3-carbinol (I3C), a natural compound found in cruciferous vegetables, has shown neuroprotective effects against scopolamine-induced cognitive and memory impairment in rats. nih.gov I3C administration was found to mitigate oxidative stress, suppress inflammation, and address abnormalities in the cholinergic pathway. nih.gov Other studies have highlighted the ability of various phenolic acids and other compounds to protect neurons and glial cells from damage. nih.govmdpi.com

Assessment of Anti-inflammatory Modulating Properties in in vivo Animal Models

The anti-inflammatory properties of indole derivatives have been evaluated in various in vivo animal models. These models are crucial for understanding how these compounds might be used to treat inflammatory conditions. asianjpr.com

Indole-3-acetic acid (IAA), a tryptophan metabolite, has demonstrated topical anti-inflammatory activity in a mouse model of ear edema. nih.gov Further studies have shown that IAA can attenuate the progression of nonalcoholic fatty liver disease (NAFLD) by suppressing both oxidative and inflammatory stress. nih.gov In RAW264.7 macrophages, a cell line used to study inflammation, IAA was found to significantly reduce the expression of pro-inflammatory molecules like interleukin-1β (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) that were induced by lipopolysaccharide (LPS). nih.govnih.gov The mechanism for this anti-inflammatory effect appears to be linked to the induction of heme oxygenase-1 (HO-1) and the direct neutralization of free radicals. nih.gov Animal models such as carrageenan-induced paw edema and pleurisy are standard methods for confirming the anti-inflammatory activity of test compounds. mdpi.com

Studies on Antiproliferative and Cytotoxic Effects in in vitro Cell Lines

A significant body of research has focused on the potential of indole derivatives as anticancer agents, with numerous studies investigating their antiproliferative and cytotoxic effects in various cancer cell lines.

This compound's structural relative, propyl 2-(1H-indol-3-yl)acetate, serves as a starting material for the synthesis of platinum complexes that exhibit antitumor activity. nih.gov Derivatives of indole-3-acetic acid have been shown to possess prooxidant activity, forming radicals when activated by peroxidase that are toxic to tumor cells. nih.gov The effectiveness of these IAA analogues in causing cytotoxicity was observed in isolated rat hepatocytes. nih.gov

A series of 2,3-disubstituted indoles displayed cytostatic effects, meaning they inhibit cell growth rather than directly killing the cells, which could be beneficial in treating cancers that are resistant to apoptosis (programmed cell death). nih.gov Other research has identified nortopsentin analogues, which are complex indole derivatives, with potent antiproliferative activity against various human cancer cell lines, particularly leukemia. nih.gov

Below is a table summarizing the antiproliferative activity of selected indole derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference(s) |

| Indole-3-acetic acid (IAA) derivatives | Rat Hepatocytes | Cytotoxicity | nih.gov |

| 2,3-disubstituted indoles | Various cancer cells | Cytostatic effects | nih.gov |

| 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives | Breast, Prostate, Pancreatic, Mesothelioma | Cytotoxic activity, CDK1 inhibition | nih.gov |

| Indolyl-thiazolyl-pyrrolopyridines | Leukemia (K-562, SR) | High antiproliferative activity (GI₅₀ in the range of 0.06–0.67 μM) | nih.gov |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones | Pancreatic (Panc-1), Breast (MCF-7), Colon (HT-29), Lung (A-549) | Antiproliferative action | mdpi.com |

This table is for illustrative purposes and represents a selection of findings.

Investigations into Antidepressant-like Activities in Animal Models

Emerging research points to the potential of certain indole derivatives in the management of mood disorders. Specifically, Indole-3-acetic acid (IAA), which is a metabolite derived from tryptophan by gut bacteria, has been investigated for its effects on depression.

In a mouse model of unpredictable chronic mild stress (UCMS), administration of IAA was shown to alleviate depression and anxiety-like behaviors. nih.govnih.gov The study found that IAA treatment improved the function of the hypothalamus-pituitary-adrenal (HPA) axis, which is often dysregulated in depression, and increased the expression of brain-derived neurotrophic factor (BDNF). nih.govnih.gov Furthermore, IAA supplementation enhanced the serotonin (B10506) pathway in both the brain and the gut and positively altered the gut microbiome. nih.govnih.gov These findings suggest that IAA has the potential to alleviate mood disorders, providing a basis for understanding its antidepressant effects. nih.govnih.gov

Exploration of Antimicrobial and Antitubercular Activities in Experimental Models

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for a wide array of pharmacological activities, including antimicrobial and antitubercular potential. rjpbcs.com While direct studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, research on related indole derivatives provides significant insight into the potential of this chemical class.

Investigations have shown that various indole derivatives possess antimicrobial and biofilm-inhibiting activities against several pathogenic microorganisms. researchgate.net For instance, certain bis-indole agents have demonstrated antimicrobial effects against multidrug-resistant Gram-positive and Gram-negative bacteria. researchgate.net In one study, a screening of 46 indole agents against extensively drug-resistant Acinetobacter baumannii (XDRAB) identified several derivatives with notable activity. researchgate.net Specifically, 7-hydroxyindole, 5-iodoindole, and 3-methylindole (B30407) showed promising antimicrobial activity and were also found to inhibit biofilm formation at sub-inhibitory concentrations. researchgate.net

In the context of antitubercular research, the indole core is a key component of molecules developed as potential treatments. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the search for new active compounds. mdpi.comeurjchem.com Research into indole-2-carboxamides has led to the identification of potent inhibitors of the MmpL3 transporter, a crucial component in the mycobacterial cell wall synthesis. mdpi.com One such derivative, a difluoro-indole-carboxamide, displayed excellent activity against drug-sensitive, MDR, and XDR M. tuberculosis strains in vitro and showed efficacy in an animal model of tuberculosis infection. mdpi.com Other research has explored different modifications of the indole structure, such as the synthesis of 1,2,3,5-tetrasubstituted pyrrolyl-N-acetic acid derivatives and indolizine-1-carboxylates, which have also been evaluated for their anti-mycobacterial activity. eurjchem.comnih.gov These studies collectively underscore the versatility of the indole acetic acid framework as a foundation for developing new antimicrobial and antitubercular agents. rjpbcs.com

Table 1: Antimicrobial and Antitubercular Activity of Selected Indole Derivatives

| Indole Derivative | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| 7-Hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Demonstrated potent antimicrobial and biofilm inhibition/eradication activity. | researchgate.net |

| 5-Iodoindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Showed antimicrobial and biofilm inhibition activity. | researchgate.net |

| 3-Methylindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Exhibited antimicrobial and biofilm inhibition activity. | researchgate.net |

| 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide | Mycobacterium tuberculosis (drug-sensitive, MDR, and XDR strains) | Showed excellent activity with a Minimum Inhibitory Concentration (MIC) of 0.012 µM against sensitive strains. | mdpi.com |

| Ethyl 7-acetyl-2-substituted-3-(4-substituted benzoyl)indolizine-1-carboxylates | Mycobacterium tuberculosis H37Rv | Several derivatives were found to be active against the H37Rv strain at concentrations of 25, 50, and 100 µg/ml. | eurjchem.com |

Research on Analgesic Activities in Animal Models

The analgesic potential of compounds derived from the indole-3-acetic acid scaffold has been a subject of significant investigation, given that established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin are themselves indole derivatives. While specific data on this compound is limited, studies on analogous structures provide compelling evidence for the analgesic activity of this class of compounds.

Animal models are crucial for evaluating potential analgesic effects. A commonly used method is the acetic acid-induced writhing test in mice, which assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions caused by an injection of acetic acid. nih.govnih.gov Another key model is the hot plate test, which indicates centrally mediated analgesia by measuring the latency of the animal's response to a thermal stimulus. nih.govnih.gov

Research into various indole derivatives has demonstrated efficacy in these models. For example, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and tested for analgesic activity. nih.gov One compound from this series, with a 2,4,5-trimethoxyphenyl substitution, showed a significant 70.27% inhibition in the hot plate test. nih.gov Another study on indole-imidazolidine hybrid molecules found that they produced a significant decrease in abdominal writhing in the acetic acid test, indicating peripheral antinociceptive activity. nih.gov However, these same compounds did not show activity in the hot plate test, suggesting their mechanism does not involve central opioid pathways. nih.gov Similarly, a study on novel indole derivatives linked to an isoxazole (B147169) moiety also reported significant inhibition of acetic acid-induced writhing in mice. These findings highlight that modifications to the indole-3-acetic acid structure can yield compounds with significant peripheral, and sometimes central, analgesic properties. nih.govnih.gov

Table 2: Analgesic Activity of Selected Indole-3-Acetic Acid Derivatives in Animal Models

| Derivative Class | Animal Model | Key Finding | Reference |

|---|---|---|---|

| Indole-imidazolidine hybrids (LPSF/NN-52 and LPSF/NN-56) | Acetic acid-induced nociception (mice) | Produced significant reduction in abdominal writhing (52.1% and 63.1% respectively). | nih.gov |

| Indole-imidazolidine hybrids (LPSF/NN-52 and LPSF/NN-56) | Hot plate test (mice) | No significant antinociceptive activity observed. | nih.gov |

| Indole acetohydrazide derivatives (e.g., Compound S14) | Hot plate test | Compound S14 (with 2,4,5-trimethoxyphenyl substitution) showed 70.27% inhibition. | nih.gov |

| Indole derivatives linked to isoxazole (Compounds 5a-5f) | Acetic acid-induced writhing (mice) | Compounds significantly inhibited writhing; compound 5f showed 75.53% protection. |

Studies on Antidiabetic Potential in Experimental Systems

The therapeutic potential of indole derivatives extends to metabolic disorders, with recent research exploring their role as antidiabetic agents. The core structure of indole-3-acetic acid has been utilized as a starting point for the synthesis of novel compounds with potential antihyperglycemic activity.

One key target for managing postprandial hyperglycemia is the enzyme α-amylase, which is responsible for breaking down complex carbohydrates into absorbable sugars. Inhibition of this enzyme can delay carbohydrate digestion and lower the rate of glucose absorption. A series of indole-3-acetamide derivatives, synthesized from indole-3-acetic acid and various substituted anilines, were screened for their α-amylase inhibitory potential. nih.govnih.gov

The results of these in vitro studies were promising, with all synthesized compounds showing good to moderate inhibition against the α-amylase enzyme. nih.gov The inhibitory concentrations (IC₅₀) for the series of 2-(1H-indol-3-yl)-N-phenylacetamide derivatives ranged from 1.09 ± 0.11 to 2.84 ± 0.1 μM. nih.gov The most active compound in the series demonstrated an IC₅₀ value of 1.09 ± 0.11 μM, which was comparable to the standard drug acarbose (B1664774) (IC₅₀ = 0.92 ± 0.4 μM). nih.gov Structure-activity relationship analysis suggested that the presence of different groups such as halides and alkyl groups on the phenyl ring of the phenylacetamide structure influenced the inhibitory activity against the α-amylase enzyme. nih.gov These findings indicate that derivatives of indole-3-acetic acid are promising lead molecules for the development of new antidiabetic agents. nih.govnih.gov

Table 3: In Vitro α-Amylase Inhibitory Activity of Indole-3-Acetamide Derivatives

| Compound Class | Specific Derivative (substituent on N-phenyl ring) | α-Amylase Inhibition (IC₅₀ µM) | Reference |

|---|---|---|---|

| 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | Compound 15 (unspecified substitution) | 1.09 ± 0.11 | nih.gov |

| 2-(1H-indol-3-yl)-N-phenylacetamide derivatives | General range for the series | 1.09 to 2.84 | nih.gov |

| Acarbose (Standard) | N/A | 0.92 ± 0.4 | nih.gov |

Mechanisms of Action at Molecular and Cellular Levels

Receptor Binding and Ligand-Target Interactions

The interaction of (2-Propyl-1H-indol-3-yl)acetic acid with cellular receptors is a key determinant of its pharmacological profile. The following sections analyze its known and potential interactions with several important receptor families.

Dopamine (B1211576) receptors, primarily classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families, are G protein-coupled receptors (GPCRs) crucial for various functions in the central nervous system, including motor control, motivation, and reward. nih.govmdpi.com D1-like receptors typically couple to Gαs proteins to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit it. mdpi.comnih.gov

Specific binding studies detailing the direct interaction of this compound with dopamine receptor subtypes are not extensively documented in the available scientific literature. However, the indole (B1671886) nucleus is a key structural feature in numerous dopaminergic ligands. While many natural and synthetic compounds are known to target dopamine receptors, further investigation is required to characterize the specific binding affinity and functional activity of this compound at these sites. nih.gov

The serotonin (B10506) (5-hydroxytryptamine, 5-HT) system comprises at least 14 distinct receptor subtypes, grouped into 7 families (5-HT1 to 5-HT7). mdpi.com These receptors, the majority of which are GPCRs, are widely distributed throughout the central and peripheral nervous systems and are implicated in the regulation of mood, cognition, and various physiological processes. mdpi.comnih.gov

Direct experimental data on the modulation of serotonin receptors by this compound is limited. The indole structure is a common pharmacophore in many compounds that act on serotonin receptors. escholarship.org For instance, the 5-HT1A receptor is known to be activated by agonists to regulate neuronal hyperpolarization and neurotransmitter release. mdpi.com The 5-HT7 receptor, through its signaling pathways, has been shown to influence neuronal morphology. nih.gov Given the structural precedent, it is plausible that this compound could interact with one or more 5-HT receptor subtypes, but specific studies are needed to confirm and characterize any such activity. nih.gov

Sphingosine-1-phosphate (S1P) receptors are a class of five GPCRs (S1P1-5) that play critical roles in the immune, cardiovascular, and nervous systems. mdpi.com The S1P1 receptor, in particular, is a well-established regulator of lymphocyte trafficking from lymphoid organs. nih.govnih.gov Agonism at the S1P1 receptor is a therapeutic strategy for autoimmune conditions like multiple sclerosis. youtube.com

Research into related compounds has shown that indole-propionic acid derivatives can act as potent and selective agonists for the S1P1 receptor. ebi.ac.uk While this compound is an acetic acid derivative, its structural similarity to active indole-propionic acids suggests a potential for S1P1 receptor agonism. Functional S1P1 agonism often leads to receptor internalization and degradation, which underlies the therapeutic mechanism of drugs like fingolimod. nih.gov Studies focusing on S1P1 agonism have demonstrated that it can enhance endothelial barrier function, a process mediated by signaling on endothelial cells. mdpi.com Further investigation would be necessary to determine if this compound shares these properties.

Table 1: S1P Receptor Activity of Related Compounds

| Compound Name/Class | Receptor Target | Activity | Reference |

|---|---|---|---|

| Fingolimod | S1P1, S1P3, S1P4, S1P5 | Agonist | youtube.com |

| Ozanimod | S1P1, S1P5 | Selective Agonist | youtube.com |

| Siponimod | S1P1, S1P5 | Selective Agonist | youtube.com |

| Ponesimod | S1P1 | Selective Agonist | youtube.com |

This table presents data for related S1P receptor modulators to provide context due to the lack of specific data for this compound.

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors comprising three subtypes: PPARα, PPARβ/δ, and PPARγ. nih.govnih.gov These ligand-activated transcription factors form heterodimers with the retinoid X receptor (RXR) and regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. nih.govyoutube.com

Direct binding assays for this compound with PPAR subtypes have not been specifically reported in the reviewed literature. However, several non-steroidal anti-inflammatory drugs (NSAIDs) containing an indole or related acidic structure, such as indomethacin, are known to act as PPAR ligands. dntb.gov.ua Furthermore, studies on a series of indanylacetic acid derivatives have identified them as selective activators of PPARδ, which is involved in fatty acid oxidation and has been explored as a target for metabolic disorders. researchgate.net The structural analogy between these compounds and this compound suggests that it could potentially interact with and modulate PPAR activity, though this remains to be experimentally verified. nih.gov

Enzyme Modulation and Inhibition Kinetics

The ability of this compound to modulate the activity of key enzymes is another critical aspect of its mechanism of action.

Cyclooxygenase (COX) is an enzyme that exists in at least two major isoforms, COX-1 and COX-2. jpp.krakow.pl COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins (B1171923) that mediate homeostatic functions, while COX-2 is an inducible enzyme that is upregulated during inflammation and contributes to the production of pro-inflammatory prostaglandins. jpp.krakow.plnih.gov The inhibition of COX enzymes is the primary mechanism of action for NSAIDs. researchgate.net

Indole acetic acid derivatives are a well-established class of COX inhibitors. ijpda.org For example, indomethacin, a related compound, is a potent non-selective inhibitor of both COX-1 and COX-2, exhibiting tight, time-dependent binding. nih.govnih.gov Other indole derivatives, such as etodolac, show some preference for inhibiting COX-2 over COX-1. ijpda.org The development of selective COX-2 inhibitors often involves modifications to the indole-3-acetic acid scaffold to enhance binding to the larger active site of the COX-2 isoform. nih.gov While specific kinetic data and IC50 values for this compound are not available in the search results, its chemical structure strongly suggests a potential for COX inhibition. nih.govnih.gov

Table 2: COX Inhibition Data for Structurally Related Indole Derivatives | Compound Name | Target Enzyme | Inhibition (IC50) | Selectivity Index (COX-1/COX-2) | Reference | | --- | --- | --- | --- | | Indomethacin | COX-1 / COX-2 | Potent, Non-selective | ~1 | nih.govnih.gov | | Etodolac | COX-2 | Preferential Inhibition | >1 | ijpda.org | | Celecoxib | COX-2 | 0.003-0.006 µM | High (in favor of COX-2) | nih.gov |

This table provides contextual data for well-known COX inhibitors, including a related indole acetic acid derivative, as specific data for this compound was not found.

Heme Oxygenase (HO) Activity Modulation

There is no available scientific literature that documents the modulation of Heme Oxygenase (HO) activity by this compound. Heme oxygenase-1 (HO-1) is a critical enzyme in cellular defense against oxidative stress and inflammation, catalyzing the degradation of heme into biliverdin, free iron, and carbon monoxide. mdpi.comnih.gov While HO-1 is a known target for various therapeutic agents and its role in cancer and other diseases is widely studied nih.govmdpi.com, its interaction with this compound has not been reported.

Phospholipase A2 Pathway Regulation

No studies were found that investigate the regulation of the Phospholipase A2 (PLA2) pathway by this compound. The PLA2 superfamily of enzymes is crucial for the hydrolysis of phospholipids, leading to the release of fatty acids (like arachidonic acid) and lysophospholipids, which are precursors to a wide range of inflammatory mediators. nih.govnih.gov The inhibition and regulation of PLA2 are significant areas of pharmacological research nih.gov, but specific data for this compound is absent.

α-Glucosidase Inhibitory Activity

The potential for this compound to act as an α-glucosidase inhibitor has not been explored in the available literature. α-Glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into absorbable glucose. nih.govnih.gov Inhibitors of this enzyme are a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes, and numerous natural and synthetic compounds have been screened for this activity nih.govnih.gov, but this compound is not among them.

Modulation of Intracellular Signaling Pathways

Specific research detailing the modulation of key intracellular signaling pathways by this compound is not present in the public scientific domain.

Mitogen-Activated Protein Kinase (MAPK) Pathway Involvement

There is no evidence to suggest that this compound is involved in the Mitogen-Activated Protein Kinase (MAPK) pathway. MAPK cascades are fundamental signaling pathways that regulate a wide array of cellular processes, including proliferation, differentiation, and apoptosis. nih.gov While related compounds like IAA are known to interact with MAPK signaling in plants nih.gov, no such data exists for its 2-propyl analogue in any biological system.

Regulation of Gene Expression

The effect of this compound on the regulation of gene expression remains uninvestigated. Gene expression is a highly regulated process that determines cellular function. youtube.com Studies on the related molecule, Indole-3-acetic acid, have shown it can alter gene expression in bacteria and plants nih.govnih.gov, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Influence on Apoptotic Pathways

No research was found describing the influence of this compound on apoptotic pathways. Apoptosis, or programmed cell death, is a vital process for tissue homeostasis, and its dysregulation is a hallmark of diseases like cancer. While other molecules like propyl gallate and UVB-activated IAA have been shown to induce apoptosis researchgate.netnih.gov, the pro- or anti-apoptotic potential of this compound is currently unknown.

No Research Findings Available for this compound

Despite a comprehensive search of scientific literature, no specific research findings were identified for the chemical compound this compound concerning its mechanisms of action at the molecular and cellular levels, specifically in relation to oxidative stress modulation and cellular uptake, transport, and metabolism in research models.

Extensive database searches were conducted to locate studies that would provide the necessary data to elaborate on the following outlined sections:

Cellular Uptake, Transport, and Metabolism in Research Models

The search for peer-reviewed articles, and other scientific publications did not yield any results that specifically investigate these biological activities for this compound.

While research exists for the parent compound, indole-3-acetic acid (IAA), and other indole derivatives, the strict focus of this article on "this compound" precludes the inclusion of that information. The scientific community has published on the anti-inflammatory and antioxidant properties of IAA, as well as its transport mechanisms in plant systems. However, this information cannot be extrapolated to the 2-propyl substituted analogue without direct experimental evidence.

Therefore, the requested article sections on the molecular and cellular mechanisms of action for this compound cannot be generated at this time due to the absence of available scientific data.

Structure Activity Relationship Sar and Computational Studies

Correlating Structural Features of (2-Propyl-1H-indol-3-yl)acetic Acid with Biological Effects

The structure of this compound is a variation of the well-known plant hormone Indole-3-acetic acid (IAA). wikipedia.org The biological activity of such compounds is governed by several key structural features:

The Indole (B1671886) Ring System: This bicyclic aromatic structure is fundamental for activity. The nitrogen atom in the indole ring can act as a hydrogen bond donor, a crucial interaction for binding to many biological receptors. nih.gov

The Acetic Acid Side Chain at C3: The carboxylic acid group is typically essential for the biological activity of auxin-like molecules. It is ionizable at physiological pH, allowing it to form ionic bonds or hydrogen bonds with receptor sites. The length and flexibility of the acetic acid chain are also important for proper orientation within a binding pocket.

Substitution at C2: The presence of a group at the C2 position of the indole ring significantly modulates the molecule's properties. In this case, the propyl group influences the compound's lipophilicity, steric profile, and electronic distribution, which in turn affects its absorption, distribution, metabolism, and ultimately, its biological efficacy. SAR studies on related indole compounds have shown that modifying substituents on the indole ring can lead to potent and selective agonists for various receptors, such as peroxisome proliferator-activated receptors (PPARs). nih.gov

Impact of Propyl Substitution on Molecular Recognition and Target Affinity

The substitution of a propyl group at the C2 position of the indole ring has a pronounced effect on how the molecule is recognized by and binds to its biological targets.

Steric Influence: The three-carbon alkyl chain of the propyl group introduces steric bulk near the C2 position. This can either enhance or hinder binding to a receptor. If the target's binding pocket has a corresponding hydrophobic cavity, the propyl group can fit snugly, leading to increased affinity through van der Waals interactions. Conversely, if the pocket is narrow, the propyl group may cause steric clashes, reducing or preventing binding.

Conformational Effects: The flexibility of the propyl chain can allow it to adopt various conformations, potentially enabling an induced fit with the target receptor. The orientation of the propyl group relative to the indole plane can be a critical factor for optimal binding. Studies on similar indole structures have highlighted that the activity can be sensitive to the length of alkyl substituents, suggesting that there is an optimal size for the alkyl group to fit into the binding pocket of a specific receptor. nih.gov

In Silico Approaches for Predicting Biological Activities

Computational methods are invaluable tools for predicting the biological activities of molecules like this compound, guiding the design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. jocpr.com For this compound, docking simulations can elucidate how it interacts with the active site of a target protein. nih.gov These simulations can predict binding energy, which is an estimate of the affinity between the compound and the receptor, and visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.net

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Interacting Residue of Target Protein | Type of Interaction | Atom/Group of Ligand Involved |

| Arginine | Hydrogen Bond | Carboxylate Oxygen |

| Serine | Hydrogen Bond | Indole N-H |

| Leucine | Hydrophobic | Propyl Chain |

| Tryptophan | π-π Stacking | Indole Ring |

This table is a generalized representation and actual interactions would depend on the specific target protein.

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. biointerfaceresearch.com For a series of analogs of this compound, a QSAR model could be developed to predict their activity based on various molecular descriptors. nih.gov

These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

A typical QSAR equation might look like: pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency). Such models are crucial for prioritizing the synthesis of new compounds. biointerfaceresearch.com

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound and its analogs, a pharmacophore model would typically include:

A hydrogen bond donor (the N-H of the indole).

A hydrogen bond acceptor/negative ionizable group (the carboxylic acid).

An aromatic ring feature.

A hydrophobic feature (the propyl group).

Once a pharmacophore model is developed, it can be used to search large databases of chemical compounds (virtual screening) to identify other molecules that match the pharmacophore and are therefore likely to be active at the same target. nih.gov

Design and Synthesis of Analogs for SAR Refinement

To further explore and refine the structure-activity relationship, analogs of this compound can be designed and synthesized. nih.gov The goal is to systematically modify the structure to understand the contribution of each part of the molecule to its biological activity. researchgate.net

Strategies for analog design include:

Varying the C2-substituent: The propyl group can be replaced with other alkyl groups of varying lengths (e.g., ethyl, butyl) or with different functional groups (e.g., alkoxy, halogen) to probe the steric and electronic requirements of the binding pocket. nih.gov

Substitution on the indole ring: Introducing substituents at other positions (e.g., 4, 5, 6, or 7) on the indole's benzene (B151609) ring can fine-tune the electronic properties and provide additional points of interaction with the receptor.

Modification of the acetic acid side chain: The length of the linker between the indole ring and the carboxylic acid can be altered (e.g., propionic acid), or the carboxylic acid can be replaced with other acidic groups (e.g., tetrazole) to evaluate the importance of this feature.

N-substitution: Adding a substituent, such as a benzyl (B1604629) group, to the indole nitrogen can explore additional binding interactions. nih.gov

The synthesis of these analogs can be achieved through various organic chemistry methods, often starting from substituted indoles or by building the indole ring system through reactions like the Fischer indole synthesis. researchgate.net For instance, new indole-3-acetic acid derivatives have been synthesized by reacting 2-(1H-indol-3-yl)acetyl chloride with various anilines. researchgate.net

Future Research Directions and Potential Academic Applications

Development of (2-Propyl-1H-indol-3-yl)acetic Acid and its Analogs as Chemical Probes for Biological Research

The development of chemical probes is essential for dissecting complex biological pathways. The indoleacetic acid scaffold is an ideal starting point for creating such tools. Future research could focus on modifying this compound to incorporate reporter tags, such as fluorophores or biotin, or photo-activatable cross-linking groups. These probes would enable researchers to identify and validate the compound's binding partners within cells, map its distribution, and elucidate its mechanism of action in real-time.

For instance, based on the known reactivity of the indole (B1671886) nucleus and the carboxylic acid moiety, derivatives can be synthesized to explore specific biological interactions. unmc.eduunmc.edu The propyl group at the 2-position provides a unique steric and lipophilic signature that could be exploited to achieve selective binding to target proteins. Propylphosphonic anhydride (B1165640) (T3P) has been shown to be an efficient coupling reagent for creating amide derivatives of IAA under mild conditions, a technique that could be readily applied to synthesize a library of this compound-based probes. unmc.edu

Exploration of Novel Biological Targets for Indoleacetic Acid Derivatives

While the primary targets of natural auxins in plants are well-known, the landscape of potential targets for synthetic indoleacetic acid derivatives in other biological systems, including mammalian cells, is expansive and ripe for exploration. Research on various IAA analogs has already identified several non-canonical targets, suggesting that this compound could exhibit novel bioactivities.

Recent studies have demonstrated that indole derivatives can modulate a wide array of proteins involved in human diseases. These include:

Ectonucleotidases (ENPP1, ENPP3): Sulfonate derivatives of IAA have shown potent, sub-micromolar inhibitory activity against these enzymes, which are implicated in cancer by promoting high levels of adenosine (B11128) in the tumor microenvironment. nih.gov

HIV-1 Integrase: Indole-2-carboxylic acid derivatives have been developed as effective inhibitors of the HIV-1 integrase strand transfer process, a critical step in the viral lifecycle. nih.govnih.gov Structural optimization of the indole core has led to compounds with significant antiviral activity. nih.gov

α-Amylase: In the search for anti-hyperglycemic agents, indole-3-acetamide (B105759) derivatives have been identified as potent inhibitors of α-amylase, with some compounds showing activity in the low micromolar range. nih.gov

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX): Novel N-methylsulfonyl-indole derivatives have been synthesized that exhibit dual inhibitory activity against COX-2 and 5-LOX, offering potential as anti-inflammatory agents with improved safety profiles. nih.gov

The 2-propyl substitution on the indole ring of this compound could confer unique selectivity and potency for these or other, yet undiscovered, targets. High-throughput screening of this compound against diverse panels of enzymes and receptors is a logical next step to uncover its full pharmacological potential.

| Indole Derivative Class | Potential Biological Target | Therapeutic Area |

| Indole Acetic Acid Sulfonates | Ectonucleotidases (e.g., ENPP1, ENPP3) | Oncology |

| Indole-2-Carboxylic Acids | HIV-1 Integrase | Antiviral |

| Indole-3-Acetamides | α-Amylase | Diabetes |

| N-Methylsulfonyl-Indoles | COX-2 / 5-LOX | Anti-inflammatory |

Research into Sustainable Agriculture Applications

The foundational role of IAA as a phytohormone makes its analogs prime candidates for agricultural applications. nih.gov Research has shown that microorganisms like bacteria and fungi produce IAA to promote plant growth, enhance nutrient uptake, and induce systemic resistance against pathogens. nih.govresearchgate.net This opens up avenues for developing this compound as a tool for sustainable agriculture.

Key research areas include:

Biofertilizers and Plant Growth Promoters: Many soil microbes, including Bacillus, Azospirillum, and cyanobacteria like Desertifilum, produce IAA, leading to enhanced root development, biomass accumulation, and crop yield. researchgate.netnih.govfrontiersin.org Investigating the effect of this compound on these beneficial microbes or its direct application to crops could lead to novel bio-stimulants. For example, the cyanobacterium Desertifilum sp. PSL17 has been shown to significantly promote the growth of green gram (Vigna radiata). frontiersin.org

Herbicidal Activity: While low concentrations of auxins promote growth, high concentrations can be herbicidal, inducing uncontrolled growth that is lethal to the plant. nih.gov This dual nature could be exploited. Structure-activity relationship studies on α-substituted indole-3-acetic acids have been conducted to develop new herbicides that target auxin transport systems. nih.gov The specific activity of this compound on weed species versus crop species warrants investigation.

A study on 2-alkyl-IAAs, including the 2-propyl analog, demonstrated their activity as weak auxins in the Avena coleoptile test. researchgate.netunamur.be This confirmed auxin activity, although weaker than the parent IAA, suggests that it could be a valuable modulator of plant growth with potentially different specificity or persistence compared to other auxins. researchgate.net

Integration with Advanced Biological Techniques for Systems-Level Understanding

To fully comprehend the biological impact of this compound, future research must integrate its study with advanced biological techniques. A systems-level approach can reveal the complex network of interactions and pathway perturbations caused by the compound.

Omics Technologies: Transcriptomics (RNA-seq), proteomics, and metabolomics can provide an unbiased, global view of the cellular response to treatment with this compound. For example, systematically profiling the changes in bacterial metabolism using LC-MS/MS has been used to delineate the multiple biosynthetic pathways of IAA. researchgate.net A similar approach could map the metabolic fate and downstream effects of the 2-propyl analog.

Reporter Gene Assays: Genetically encoded reporters, such as the DR5::GUS system which responds to auxin levels, can be used in transgenic plants or cell lines to visualize the spatial and temporal dynamics of auxin-like signaling initiated by this compound. nih.gov

Computational Modeling: Molecular quantum similarity measures and other computational approaches can help predict how the structural differences between IAA and its 2-propyl analog might affect their interaction with various receptors and transport proteins. oup.com

These techniques will be crucial for moving beyond simple dose-response studies to a mechanistic understanding of how this compound functions within a complex biological system, such as the cross-kingdom signaling observed in bacterial-algal interactions mediated by IAA. frontiersin.org

Unexplored Stereochemical and Conformational Aspects of Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional shape, including its stereochemistry and conformational flexibility. For indoleacetic acid derivatives, the orientation of the carboxylic acid side chain relative to the indole ring is a critical determinant of auxin activity.